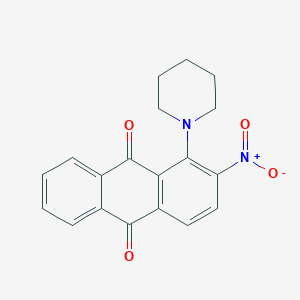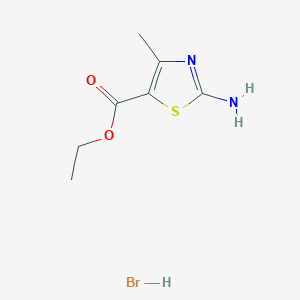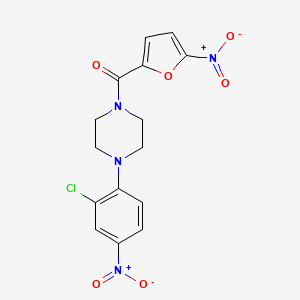
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone, also known as NPAQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. NPAQ is a redox-active molecule that can undergo reversible oxidation and reduction, making it a useful tool for studying redox signaling pathways and oxidative stress in biological systems. In
Scientific Research Applications
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has been used in a variety of scientific research applications, including the study of redox signaling pathways, oxidative stress, and mitochondrial function. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be used as a redox probe to detect changes in the redox state of cells and tissues. It has also been used to study the mechanism of action of antioxidants and other redox-active compounds. In addition, 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has been used to investigate the role of oxidative stress in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Mechanism of Action
The mechanism of action of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone involves its ability to undergo reversible oxidation and reduction. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be oxidized by reactive oxygen species (ROS) such as hydrogen peroxide (H2O2), leading to the formation of a semiquinone radical. The semiquinone radical can then react with oxygen to form superoxide (O2-), which can further react with other ROS to cause oxidative damage to cells and tissues. On the other hand, 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be reduced by antioxidants such as glutathione (GSH), leading to the formation of a hydroquinone. The hydroquinone can then react with oxygen to form water, thus scavenging ROS and protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can induce apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has also been shown to inhibit the growth of bacteria and fungi by disrupting membrane integrity and inducing oxidative stress. In vivo studies have demonstrated that 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can protect against oxidative stress-induced damage in animal models of neurodegenerative disorders and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone in lab experiments is its ability to act as a redox probe, allowing researchers to monitor changes in the redox state of cells and tissues. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone is also relatively easy to synthesize and purify, making it a cost-effective tool for studying redox signaling pathways and oxidative stress. However, one of the limitations of using 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone is its potential toxicity at high concentrations. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can induce oxidative stress and apoptosis in cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone. One area of interest is the development of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone-based sensors for detecting ROS and other redox-active molecules in biological systems. Another area of interest is the use of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone in combination with other redox-active compounds to investigate the synergistic effects of oxidative stress and antioxidant defense mechanisms. Finally, further studies are needed to investigate the potential therapeutic applications of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone in the treatment of diseases characterized by oxidative stress.
Synthesis Methods
The synthesis of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone involves the reaction of 2-nitroanthraquinone with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified by column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry. The yield of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
properties
IUPAC Name |
2-nitro-1-piperidin-1-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18-12-6-2-3-7-13(12)19(23)16-14(18)8-9-15(21(24)25)17(16)20-10-4-1-5-11-20/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIVLEAJBVXRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1-(piperidin-1-yl)anthracene-9,10-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(3-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129875.png)
![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)



![5-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5129938.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5129939.png)
![3-({4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5129941.png)
![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)
